Nitrendipine Dipropyl Ester

Übersicht

Beschreibung

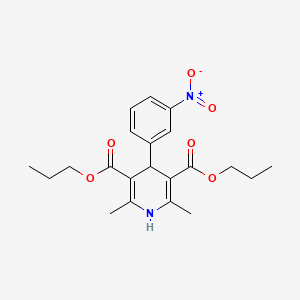

Nitrendipine Dipropyl Ester is a chemical compound with the molecular formula C21H24N2O6 and a molecular weight of 400.42 g/mol . It is a derivative of Nitrendipine, a dihydropyridine calcium channel blocker used primarily in the treatment of hypertension . This compound is characterized by its ester functional groups, which play a significant role in its chemical behavior and applications.

Vorbereitungsmethoden

The synthesis of Nitrendipine Dipropyl Ester involves several steps, starting with the preparation of intermediates. One common method involves the reaction of 3-nitrobenzal ethyl acetoacetate with 3-amino methyl crotonate under controlled conditions . The reaction is typically carried out at temperatures between 70-75°C, followed by the addition of concentrated hydrochloric acid to facilitate the reaction . After the reaction is complete, the mixture is cooled, and the product is isolated through solid-liquid separation and recrystallization .

Analyse Chemischer Reaktionen

Nitrendipine Dipropyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical and Analytical Applications

Nitrendipine Dipropyl Ester serves as a reference material in analytical chemistry, particularly in the development and validation of chromatographic methods. Its stability and predictable behavior make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

In biological studies, this compound is investigated for its effects on calcium signaling pathways. As a calcium channel blocker, it inhibits the influx of extracellular calcium ions, impacting various cellular processes. This property is crucial in understanding its role in cardiovascular health and potential therapeutic effects .

Case Study: Calcium Channel Blockade

A study demonstrated that this compound effectively reduced intracellular calcium levels in vascular smooth muscle cells, leading to decreased contractility and vasodilation. This mechanism supports its application in managing hypertension and related cardiovascular conditions .

Pharmaceutical Development

This compound is being explored for its therapeutic potential beyond hypertension treatment. Research indicates that modifications to the dihydropyridine structure can enhance pharmacokinetic properties, leading to improved efficacy and safety profiles .

Table 2: Potential Therapeutic Applications

Industrial Applications

In the industrial sector, this compound is utilized in producing high-quality reference materials for proficiency testing standards. Its consistent chemical behavior under varying conditions makes it an ideal candidate for quality assurance processes .

Table 3: Comparison of Dihydropyridine Calcium Channel Blockers

| Compound | Primary Use | Unique Features |

|---|---|---|

| Nitrendipine | Hypertension | Enhanced lipophilicity due to ester groups |

| Nifedipine | Hypertension/Angina | Standard dihydropyridine structure |

| Amlodipine | Hypertension | Longer half-life and once-daily dosing |

Wirkmechanismus

Nitrendipine Dipropyl Ester exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Vergleich Mit ähnlichen Verbindungen

Nitrendipine Dipropyl Ester is similar to other dihydropyridine calcium channel blockers, such as:

Nifedipine: Used to treat hypertension and angina.

Amlodipine: Used to treat hypertension and coronary artery disease.

Felodipine: Used to treat hypertension.

What sets this compound apart is its unique ester functional groups, which influence its pharmacokinetic properties and its specific applications in scientific research .

Biologische Aktivität

Nitrendipine dipropyl ester, a derivative of nitrendipine, is a dihydropyridine calcium channel blocker primarily utilized in the management of hypertension and angina. This compound exhibits significant biological activity, particularly through its mechanism of inhibiting calcium influx in vascular smooth muscle and myocardial cells, which leads to vasodilation and reduced blood pressure. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily by blocking L-type calcium channels, which are crucial for the influx of calcium ions into cells. This blockade results in decreased intracellular calcium levels, leading to relaxation of vascular smooth muscle and consequent vasodilation. The compound's structural modifications enhance its pharmacokinetic properties while retaining the core functionalities characteristic of dihydropyridine calcium channel blockers.

Pharmacological Properties

The pharmacological profile of this compound is similar to that of nitrendipine but is enhanced due to the dipropyl ester modification. Key properties include:

- Vasodilation : Induces relaxation of blood vessels, reducing systemic vascular resistance.

- Antihypertensive Effects : Effectively lowers blood pressure in hypertensive patients.

- Cardiac Effects : Reduces myocardial oxygen demand by decreasing afterload.

Comparative Analysis with Similar Compounds

A comparison with other dihydropyridine calcium channel blockers highlights the unique features of this compound:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Nitrendipine | C18H20N2O6 | Effective antihypertensive agent |

| Amlodipine | C20H25ClN2O5 | Longer half-life; used for chronic hypertension |

| Felodipine | C18H19Cl2N3O4 | More selective for vascular smooth muscle |

| Nicardipine | C18H19N3O6 | Acts on cardiac tissues; used for angina |

| This compound | C20H30N2O6 | Enhanced pharmacokinetics due to dipropyl ester modification |

Case Studies and Research Findings

- Calcium Channel Blockade : Research demonstrated that this compound effectively inhibits calcium mobilization in cell lines expressing L-type calcium channels. In vitro studies showed a significant decrease in intracellular calcium levels upon administration of the compound, confirming its role as a potent calcium channel blocker .

- Vasodilatory Effects : In animal models, this compound exhibited dose-dependent vasodilatory effects. Studies indicated that at therapeutic concentrations, the compound significantly lowered blood pressure compared to controls, supporting its efficacy in treating hypertension .

- Pharmacokinetics : The dipropyl ester modification enhances the bioavailability and half-life of this compound compared to its parent compound. This modification allows for sustained therapeutic effects with potentially fewer side effects .

Applications in Scientific Research

This compound has several applications across various fields:

- Analytical Chemistry : Used as a reference material for developing chromatographic methods.

- Biological Studies : Investigated for its effects on cellular processes related to calcium signaling.

- Clinical Research : Explored for potential therapeutic applications in cardiovascular diseases.

Eigenschaften

IUPAC Name |

dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFRNSYMIJOXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.